4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that falls within the broad category of heterocyclic compounds. This compound features a thiophene ring, which is known for its role in various pharmaceutical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One typical method for synthesizing this compound involves the condensation of 4-methylthiophene-2-carboxylic acid with N-(2-aminoethyl)-4-oxo-1,2,3-benzotriazin-3-ium salt under controlled conditions.
Method 2: Another approach might use a direct coupling reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods:
Scalability: For industrial production, methods are scaled up using continuous flow reactors to maintain reaction control and ensure the safety and reproducibility of the compound on a larger scale.
Purification: The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of an oxidizing agent like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially on the thiophene ring, facilitated by reagents like halogens (e.g., chlorine, bromine) or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, nucleophile-attached compounds.
Scientific Research Applications
Chemistry:
Catalysts: The compound can act as a ligand in catalytic systems.
Material Science: It's used in the development of conducting polymers and organic semiconductors.
Biology:
Enzyme Inhibition:
Cell Imaging: Utilized in fluorescent tagging and imaging studies due to its heterocyclic nature.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
Drug Development: Acts as a scaffold for designing novel drugs targeting specific proteins.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs).
Sensors: Applied in the development of chemical sensors due to its reactivity and stability.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: The compound interacts with specific enzymes, altering their activity.
Pathways: It can modulate pathways related to oxidative stress and signal transduction by binding to target proteins, impacting cellular processes.
Comparison with Similar Compounds
Thiophene-2-carboxamide Derivatives: These share the thiophene core but differ in their functional groups.
Benzotriazinyl Compounds: Similar structure but vary in their side chains and substituents.
Properties
IUPAC Name |
4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-8-13(22-9-10)14(20)16-6-7-19-15(21)11-4-2-3-5-12(11)17-18-19/h2-5,8-9H,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHQOQVYXOLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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